(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
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Overview
Description
(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is an organic compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is particularly notable for its sulfonyl chloride functional group, which makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of (1-Ethyl-1H-pyrazol-4-yl)methanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{(1-Ethyl-1H-pyrazol-4-yl)methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonyl Hydrides: Produced through reduction reactions.
Scientific Research Applications
(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a building block in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide bonds, which are crucial in various biochemical and industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
- 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
- 1-Methyl-1H-imidazole-4-sulfonyl chloride
Uniqueness
(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Activity
(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS Number: 62127734) is a sulfonamide derivative featuring a pyrazole ring, which has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazole derivatives that have been explored for various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C6H9ClN2O2S
- Molecular Weight : 196.66 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group can act as an electrophile, enabling the compound to participate in nucleophilic substitution reactions with amino acids and other nucleophiles in biological systems. This interaction may lead to the modulation of enzyme activities and receptor functions.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study highlighted that substituted pyrazoles demonstrated potent activity against epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, suggesting a similar potential for this compound in targeting cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Research has shown that certain pyrazoles can reduce inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The specific activity of this compound in this regard remains to be thoroughly investigated, but its structural similarity to known anti-inflammatory agents suggests potential efficacy .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds with similar functional groups have exhibited activity against various bacterial strains and fungi. The sulfonamide moiety is particularly known for its antibacterial effects, often acting by inhibiting bacterial folic acid synthesis. Preliminary data suggest that this compound could possess similar antimicrobial properties, warranting further exploration .
Case Studies and Research Findings
Properties
Molecular Formula |
C6H9ClN2O2S |
---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
(1-ethylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-2-9-4-6(3-8-9)5-12(7,10)11/h3-4H,2,5H2,1H3 |
InChI Key |
CUMMZTXFHIBMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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